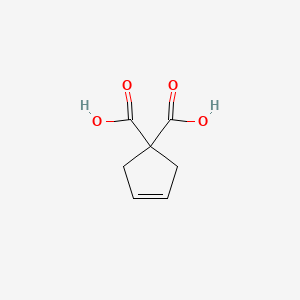

Cyclopent-3-ene-1,1-dicarboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 120465. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

cyclopent-3-ene-1,1-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O4/c8-5(9)7(6(10)11)3-1-2-4-7/h1-2H,3-4H2,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSACUPQMFWTTOU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1(C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30298074 | |

| Record name | 3-cyclopentene-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88326-51-6 | |

| Record name | 88326-51-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=120465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-cyclopentene-1,1-dicarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30298074 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Spectroscopic data of Cyclopent-3-ene-1,1-dicarboxylic acid

An In-Depth Technical Guide to the Spectroscopic Data of Cyclopent-3-ene-1,1-dicarboxylic Acid

This guide provides a comprehensive analysis of the key spectroscopic data for the characterization of this compound. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven insights to offer a robust framework for structural elucidation.

Introduction and Molecular Overview

This compound (C₇H₈O₄, PubChem CID: 274420) is a cyclic dicarboxylic acid featuring a five-membered ring with a double bond and two carboxylic acid functional groups attached to a single quaternary carbon.[1] The accurate identification and structural confirmation of this molecule are paramount for its application in synthesis and materials science. Spectroscopic analysis provides the definitive fingerprint for its molecular structure.

This guide will deconstruct the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS). The interpretation is grounded in fundamental principles and supported by data from analogous structures to provide a holistic and validated analytical perspective.

Figure 1: Molecular Structure of this compound.

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is a cornerstone technique for identifying functional groups. For a dicarboxylic acid, the spectrum is dominated by the highly characteristic absorptions of the hydroxyl (O-H) and carbonyl (C=O) groups. In the condensed phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the position and shape of these absorption bands.[2]

The most prominent feature is an exceptionally broad O-H stretching absorption that spans from approximately 2500 to 3300 cm⁻¹.[2] This band is a hallmark of a carboxylic acid dimer and often overlaps with the C-H stretching frequencies. The carbonyl (C=O) stretch of the dimer appears as a strong, sharp band around 1710 cm⁻¹.[2] Additional expected signals include the C=C stretch from the alkene and the various C-H stretches.

Summary of Expected IR Absorptions

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Causality and Insights |

| O-H (Carboxylic Acid) | Stretching | 2500 - 3300 | Strong, Very Broad | Extensive hydrogen bonding in the dimeric form causes this characteristic broadening. Its presence is a primary indicator of a carboxylic acid. |

| C-H (sp²) | Stretching | 3000 - 3100 | Medium | Corresponds to the hydrogens attached to the double bond (alkenyl C-H). |

| C-H (sp³) | Stretching | 2850 - 3000 | Medium | Corresponds to the allylic C-H bonds in the ring. Often seen as sharper peaks superimposed on the broad O-H band.[2] |

| C=O (Carboxylic Acid) | Stretching | ~1710 | Strong, Sharp | The position is characteristic of a saturated, dimeric carboxylic acid. The conjugation with the ring is minimal, so a significant shift is not expected. |

| C=C (Alkene) | Stretching | ~1650 | Medium to Weak | The symmetry of the double bond may reduce the intensity of this peak. |

| C-O | Stretching | 1210 - 1320 | Strong | Associated with the C-O single bond of the carboxylic acid functional group. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Carbon-Hydrogen Framework

NMR spectroscopy provides detailed information about the structure and chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. For dicarboxylic acids, experimental choices, particularly the solvent, are critical for obtaining a complete spectrum.

Causality of Solvent Choice: The acidic protons of carboxylic acids are labile and can exchange with deuterium atoms in common NMR solvents like methanol-d₄ (MeOD) or deuterium oxide (D₂O). This exchange causes the -COOH proton signal to broaden significantly or disappear entirely.[3][4] Therefore, an aprotic solvent such as DMSO-d₆ is the preferred choice to reliably observe these highly deshielded protons.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple due to the molecule's symmetry. Three distinct signals are predicted.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale and Insights |

| -COOH (Carboxylic Acid) | 10 - 13 | Broad Singlet | 2H | These protons are highly deshielded due to the electronegativity of the adjacent oxygen atoms and intramolecular hydrogen bonding.[5][6] Their signal is typically very broad. Observation is most reliable in DMSO-d₆. |

| -CH=CH- (Alkenyl) | ~5.7 | Singlet | 2H | The two alkenyl protons are chemically and magnetically equivalent due to the plane of symmetry. They will appear as a singlet. The chemical shift is typical for cyclic alkenes.[7] |

| -CH₂- (Allylic) | ~3.0 | Singlet | 4H | The four allylic protons on the carbons adjacent to the quaternary center are also equivalent. They will appear as a singlet, shifted downfield due to their proximity to the double bond and the electron-withdrawing carboxylic acid groups. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides a count of the unique carbon environments. Due to symmetry, four distinct signals are expected for this compound.

| Carbon Environment | Predicted Chemical Shift (δ, ppm) | Rationale and Insights |

| -COOH (Carbonyl) | 170 - 180 | The carbonyl carbons of carboxylic acids are highly deshielded and appear far downfield.[5] This region is diagnostic for this functional group. |

| -CH=CH- (Alkenyl) | ~129 | This chemical shift is characteristic of sp²-hybridized carbons in a cyclopentene ring system.[8] |

| C(COOH)₂ (Quaternary) | 55 - 65 | This sp³ carbon is shifted downfield due to the attachment of two electron-withdrawing carboxyl groups. Its exact position can be confirmed with DEPT experiments, where it would be absent. |

| -CH₂- (Allylic) | 40 - 50 | These sp³ carbons are in an allylic position, which typically places them in this region of the spectrum. |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of a compound and offers clues to its structure through fragmentation patterns. For dicarboxylic acids, the molecular ion peak (M⁺) can sometimes be weak or absent in electron ionization (EI) mass spectra.[5]

The molecular weight of this compound is 156.13 g/mol . Therefore, the molecular ion peak (M⁺) is expected at m/z = 156.

Key Fragmentation Pathways:

-

Loss of H₂O: A peak at m/z = 138 (M-18) corresponding to the loss of a water molecule is plausible.

-

Loss of -COOH: A peak at m/z = 111 (M-45) from the loss of a carboxyl radical is a common fragmentation for carboxylic acids.

-

Decarboxylation: Loss of CO₂ could lead to a fragment at m/z = 112 (M-44).

-

Retro-Diels-Alder: While less common for this specific structure, cyclic systems can sometimes undergo characteristic ring-opening fragmentations.

Analysis of the diethyl ester analogue shows a molecular weight of 212.24 g/mol , and its mass spectrum is available in public databases, providing a useful reference.[9]

Summary of Expected Mass Spectrometry Data

| m/z Value | Identity | Insights |

| 156 | [M]⁺ | Molecular ion peak. Confirms the molecular weight of the compound. |

| 138 | [M - H₂O]⁺ | Common fragmentation involving the loss of water from the two carboxylic acid groups. |

| 111 | [M - COOH]⁺ | Characteristic loss of the carboxylic acid radical. |

| 112 | [M - CO₂]⁺ | Loss of carbon dioxide. |

Experimental Protocols and Methodologies

To ensure the generation of high-quality, reproducible data, adherence to validated experimental protocols is essential.

Protocol 1: NMR Sample Preparation and Acquisition

Figure 2: Standard workflow for NMR sample preparation and data acquisition.

-

Sample Preparation: Accurately weigh 5-10 mg of the solid sample.

-

Solvent Selection: Dissolve the sample in approximately 0.7 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of an aprotic solvent is critical to prevent the exchange of the acidic protons.[3]

-

Dissolution: Ensure complete dissolution by vortexing or brief sonication.

-

Transfer: Filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Acquisition: Load the sample into the NMR spectrometer. Perform standard locking, tuning, and shimming procedures to optimize magnetic field homogeneity.

-

Data Collection: Acquire a ¹H spectrum, followed by a ¹³C spectrum (typically proton-decoupled). A DEPT-135 experiment is also highly recommended to differentiate between CH/CH₃ (positive) and CH₂ (negative) signals, and to confirm the absence of the quaternary carbon signal.

Protocol 2: Attenuated Total Reflectance (ATR) - IR Spectroscopy

-

Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial as it will be automatically subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and H₂O.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible intensity.

-

Data Acquisition: Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

-

Cleaning: Thoroughly clean the ATR crystal after analysis.

Conclusion: A Unified Spectroscopic Portrait

The combination of IR, NMR, and Mass Spectrometry provides a powerful and self-validating system for the structural confirmation of this compound. IR spectroscopy confirms the essential carboxylic acid functional groups. Mass spectrometry establishes the correct molecular weight and provides fragmentation data consistent with the proposed structure. Finally, ¹H and ¹³C NMR spectroscopy deliver an unambiguous map of the carbon-hydrogen framework, confirming the connectivity and symmetry of the molecule. This integrated approach ensures the highest level of scientific integrity and trustworthiness in the structural elucidation process.

References

- Miller, A. L., & Bowden, N. B. (n.d.). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.

-

PubChem. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl cyclopent-3-ene-1,1-dicarboxylate. John Wiley & Sons, Inc. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

Rashed, M. S., et al. (2002). Analysis of dicarboxylic acids by tandem mass spectrometry. Clinical Chemistry, 48(2), 329-337. Retrieved from [Link]

-

Reddit. (n.d.). r/chemistry - Why am I not seeing the -COOH peak of this dye when I take NMR? Retrieved from [Link]

-

Biesinger, M. C. (2025, August 9). Introduction to a series of dicarboxylic acids analyzed by x-ray photoelectron spectroscopy. Journal of Vacuum Science & Technology A. Retrieved from [Link]

-

JoVE. (2025, May 22). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved from [Link]

-

UCLA Chemistry & Biochemistry. (n.d.). Spectroscopy Tutorial: Carboxylic Acids. Retrieved from [Link]

-

ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMR spectrum? Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Cyclopentene-1-carboxylic acid. John Wiley & Sons, Inc. Retrieved from [Link]

-

Deprés, J. P., & Greene, A. E. (1984). Improved synthesis of 3-cyclopentene-1-carboxylic acid from 1,4-dichloro-2-butene. The Journal of Organic Chemistry, 49(5), 928-931. Retrieved from [Link]

Sources

- 1. This compound | C7H8O4 | CID 274420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. reddit.com [reddit.com]

- 4. researchgate.net [researchgate.net]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. 3-CYCLOPENTEN-1-ONE(14320-37-7) 1H NMR spectrum [chemicalbook.com]

- 8. Cyclopentene(142-29-0) 13C NMR spectrum [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

Unveiling the Solid-State Architecture of Cyclopent-3-ene-1,1-dicarboxylic Acid: A Crystallographic Perspective

This technical guide provides a comprehensive examination of the crystal structure of Cyclopent-3-ene-1,1-dicarboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its solid-state conformation, intermolecular interactions, and the experimental methodology used for its characterization. The crystallographic data presented herein is grounded in the peer-reviewed work of Bolte (2006), as published in Acta Crystallographica Section E: Structure Reports Online.

Introduction: The Significance of a Structurally Defined Moiety

This compound serves as a valuable building block in organic synthesis, lending its constrained five-membered ring and geminal dicarboxylic acid functionalities to the construction of more complex molecular architectures. The spatial arrangement of its constituent atoms in the solid state, dictated by the principles of crystal packing, governs its physical properties, such as solubility and melting point, and influences its reactivity. A precise understanding of its crystal structure is therefore paramount for its effective utilization in rational drug design and the engineering of novel materials. This guide will elucidate the key structural features of this compound, providing a foundational understanding for its application in advanced research.

Experimental Validation: From Synthesis to Single Crystal X-ray Diffraction

The determination of the crystal structure of this compound is a multi-step process that begins with the synthesis of high-purity material and culminates in the analysis of its diffraction pattern when exposed to X-rays.

Synthesis and Crystallization

The synthesis of this compound can be achieved through various synthetic routes, a common method involves the hydrolysis of its corresponding diethyl ester. The pivotal step for crystallographic analysis is the growth of single crystals of sufficient size and quality. This is typically achieved by slow evaporation of a saturated solution of the compound in a suitable solvent system. The choice of solvent is critical, as it influences the crystal habit and the perfection of the crystal lattice. For the title compound, single crystals were successfully obtained from an aqueous solution.

Experimental Protocol: Single Crystal Growth

-

Dissolution: Dissolve a small amount of purified this compound in a minimal amount of hot deionized water to achieve a saturated or near-saturated solution.

-

Filtration: While hot, filter the solution through a pre-warmed funnel with filter paper to remove any particulate impurities.

-

Slow Evaporation: Transfer the clear filtrate to a clean crystallizing dish or a small beaker. Cover the container with a perforated parafilm or a watch glass to allow for slow evaporation of the solvent at room temperature.

-

Crystal Growth: Allow the solution to stand undisturbed for several days. As the solvent slowly evaporates, the concentration of the solute will increase, leading to the formation of single crystals.

-

Isolation: Once crystals of suitable size (typically > 0.1 mm in all dimensions) have formed, carefully isolate them from the mother liquor using a pipette or by decantation. Wash the crystals with a small amount of cold solvent and allow them to air dry.

Caption: Experimental workflow for the crystal structure determination of this compound.

X-ray Data Collection and Structure Refinement

A suitable single crystal is mounted on a goniometer and subjected to a beam of monochromatic X-rays. The resulting diffraction pattern is collected on a detector. The intensities and positions of the diffracted spots are then used to solve and refine the crystal structure. The structure was solved by direct methods and refined by full-matrix least-squares on F².

Crystal Structure Analysis: A Detailed Look at the Solid-State Conformation

The crystallographic analysis of this compound reveals a well-defined molecular structure and a highly organized packing arrangement in the solid state.

Crystallographic Data

The fundamental parameters describing the crystal lattice are summarized in the table below. The compound crystallizes in the monoclinic space group P2₁/c.

| Parameter | Value |

| Chemical Formula | C₇H₈O₄ |

| Formula Weight | 156.14 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.375 (3) |

| b (Å) | 5.2530 (15) |

| c (Å) | 13.064 (4) |

| α (°) | 90 |

| β (°) | 108.823 (5) |

| γ (°) | 90 |

| Volume (ų) | 673.4 (3) |

| Z | 4 |

| Calculated Density (g/cm³) | 1.541 |

| Absorption Coeff. (mm⁻¹) | 0.13 |

| F(000) | 328 |

| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |

| θ range for data coll. (°) | 2.5 to 27.5 |

| Reflections collected | 3065 |

| Independent reflections | 1538 [R(int) = 0.021] |

| Final R indices [I>2σ(I)] | R1 = 0.042, wR2 = 0.116 |

| R indices (all data) | R1 = 0.054, wR2 = 0.125 |

Data sourced from Bolte, M. (2006). Acta Cryst. E62, o985-o986.

Molecular Geometry

The cyclopentene ring of the title compound is essentially planar. The two carboxylic acid groups are positioned on the same carbon atom (C1), adopting a geminal arrangement. The bond lengths and angles within the molecule are within the expected ranges for similar organic compounds.

| Bond | Length (Å) | Angle | Degree (°) |

| C1—C2 | 1.536 (2) | C2—C1—C5 | 103.43 (12) |

| C1—C5 | 1.537 (2) | C1—C2—C3 | 105.59 (13) |

| C2—C3 | 1.493 (2) | C4—C3—C2 | 112.93 (14) |

| C3—C4 | 1.319 (2) | C3—C4—C5 | 112.87 (14) |

| C4—C5 | 1.494 (2) | C4—C5—C1 | 105.15 (13) |

| C1—C6 | 1.517 (2) | O1—C6—O2 | 123.63 (14) |

| C1—C7 | 1.520 (2) | O3—C7—O4 | 123.47 (14) |

| C6=O1 | 1.211 (2) | C1—C6—O1 | 122.95 (14) |

| C6—O2 | 1.309 (2) | C1—C6—O2 | 113.41 (12) |

| C7=O3 | 1.210 (2) | C1—C7—O3 | 123.11 (14) |

| C7—O4 | 1.310 (2) | C1—C7—O4 | 113.41 (12) |

Selected bond lengths and angles. Data sourced from Bolte, M. (2006). Acta Cryst. E62, o985-o986.

Caption: 2D representation of the molecular structure of this compound.

Supramolecular Assembly: The Role of Hydrogen Bonding

The crystal packing of this compound is dominated by intermolecular hydrogen bonds.[1] The carboxylic acid groups of adjacent molecules interact through O—H···O hydrogen bonds, forming zigzag chains that propagate along the c-axis.[1] This hydrogen-bonding motif is a common feature in the crystal structures of carboxylic acids, often leading to the formation of robust supramolecular assemblies.

Specifically, the hydroxyl group of one carboxylic acid acts as a hydrogen bond donor to the carbonyl oxygen of a neighboring molecule. This interaction is reciprocal, with the second carboxylic acid group of the first molecule accepting a hydrogen bond from an adjacent molecule in the chain. This network of hydrogen bonds is the primary determinant of the crystal's stability and its observed physical properties.

Caption: Schematic of the intermolecular O—H···O hydrogen bonding forming zigzag chains.

Conclusion: A Foundation for Future Research

The single-crystal X-ray diffraction study of this compound provides a definitive and high-resolution picture of its solid-state structure. The planarity of the cyclopentene ring and the extensive network of intermolecular O—H···O hydrogen bonds are the defining features of its crystal packing. This detailed structural information is invaluable for computational modeling, understanding its physicochemical properties, and designing new molecules with tailored functionalities. The data presented in this guide serves as a critical reference point for researchers in medicinal chemistry, chemical biology, and materials science who wish to incorporate this versatile building block into their synthetic and engineering endeavors.

References

-

Bolte, M. (2006). This compound. Acta Crystallographica Section E: Structure Reports Online, 62(3), o985–o986. [Link]

Sources

Conformational Landscape of Cyclopent-3-ene-1,1-dicarboxylic acid: A Technical Guide for Advanced Drug Discovery

Abstract

The three-dimensional structure of a molecule is intrinsically linked to its biological activity. In drug design, a comprehensive understanding of a molecule's conformational preferences is paramount for optimizing its interaction with biological targets. This technical guide provides an in-depth exploration of the conformational analysis of Cyclopent-3-ene-1,1-dicarboxylic acid, a key structural motif with potential applications in medicinal chemistry. We will delve into the theoretical underpinnings of cyclopentene ring puckering, the influence of geminal dicarboxylic acid substitution, and a multi-pronged experimental and computational approach to elucidate the molecule's conformational landscape. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage a deep understanding of molecular conformation to drive innovation.

Introduction: The Significance of Conformational Analysis in Drug Development

The "lock and key" model, while a foundational concept in pharmacology, has evolved to recognize the dynamic nature of both ligands and their biological targets. A molecule's ability to adopt specific three-dimensional arrangements, or conformations, dictates its binding affinity, selectivity, and ultimately, its therapeutic efficacy. The energy barriers between these conformations determine the flexibility of the molecule and its ability to adapt to the binding pocket of a protein.

This compound presents a fascinating case study in conformational analysis. The presence of a double bond introduces rigidity to a portion of the five-membered ring, while the geminal dicarboxylic acid group at the C1 position introduces significant steric and electronic influences. Understanding the interplay of these structural features is crucial for predicting how this scaffold can be functionalized to create novel therapeutic agents.

The Conformational Isomers of the Cyclopentene Ring

Unlike the relatively rigid cyclohexane ring, five-membered rings like cyclopentane are in a constant state of flux, rapidly interconverting between various puckered conformations to alleviate torsional strain.[1][2] The introduction of a double bond in cyclopentene restricts this pseudorotation, leading to two primary, non-planar conformations: the envelope (Cs symmetry) and the twist (C2 symmetry) , also referred to as the half-chair.[3]

In the envelope conformation , four of the carbon atoms are coplanar, with the fifth atom puckered out of the plane. For cyclopent-3-ene, the C1 carbon, bearing the dicarboxylic acid groups, is the most likely candidate for the out-of-plane atom.

The twist conformation features two adjacent atoms puckered in opposite directions relative to the plane formed by the other three atoms. This conformation generally has lower torsional strain compared to the envelope form. The energy difference between these two conformers in cyclopentene itself is very small.[4]

The presence of the bulky and polar dicarboxylic acid groups at the C1 position is expected to create a significant barrier to interconversion between the envelope and twist forms, potentially leading to a well-defined, preferred conformation. Furthermore, the orientation of the carboxylic acid groups themselves (axial vs. equatorial in relation to the ring's quasi-plane) will be a critical factor in determining the overall stability of each conformer.

A Multi-faceted Approach to Conformational Elucidation

A robust conformational analysis relies on the synergy between experimental techniques and computational modeling. Each approach provides unique insights, and their combination allows for a comprehensive and validated understanding of the molecule's three-dimensional structure and dynamics.

Experimental Methodologies

A conclusive experimental determination of the conformational preferences of this compound requires a combination of spectroscopic and crystallographic techniques.

While several synthetic routes to substituted cyclopentane and cyclopentene dicarboxylic acids have been reported, a common approach involves the alkylation of a malonic ester followed by ring-closing metathesis or other cyclization strategies.[5][6][7] A plausible synthesis for the title compound is outlined below.

Experimental Protocol: Synthesis

-

Alkylation: Diethyl malonate is reacted with two equivalents of a suitable base, such as sodium ethoxide, followed by the addition of cis-1,4-dichloro-2-butene to form diethyl 3-cyclopentene-1,1-dicarboxylate.

-

Hydrolysis: The resulting diethyl ester is then hydrolyzed to the dicarboxylic acid using aqueous sodium hydroxide, followed by acidification with a strong acid like hydrochloric acid.

-

Purification: The crude product is purified by recrystallization, likely from a solvent mixture such as benzene, to yield crystalline this compound. The reported melting point is 165.0-165.5 °C.[8]

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. The resulting crystal structure reveals precise bond lengths, bond angles, and torsional angles, unequivocally defining the puckering of the cyclopentene ring and the orientation of the carboxylic acid groups. A search of the Cambridge Structural Database (CSD) may reveal if the crystal structure of this specific molecule has been deposited.

NMR spectroscopy, particularly the analysis of proton-proton coupling constants (3JHH), is a powerful tool for determining conformational preferences in solution.[9] The magnitude of these coupling constants is related to the dihedral angle between the coupled protons, as described by the Karplus equation. By comparing experimentally measured coupling constants with those predicted for different theoretical conformations, the predominant solution-state conformation can be determined. One-dimensional (1D) and two-dimensional (2D) NMR experiments, such as COSY and NOESY, can further aid in the assignment of proton signals and the elucidation of through-space proximities, providing additional conformational insights.[10] For carboxylic acids, the acidic proton typically appears as a broad singlet in the 10-12 ppm region of the 1H NMR spectrum.[11]

Experimental Protocol: NMR Analysis

-

Sample Preparation: A solution of this compound is prepared in a suitable deuterated solvent, such as DMSO-d6 or D2O.

-

Data Acquisition: 1D 1H and 13C NMR spectra, as well as 2D COSY and NOESY spectra, are acquired on a high-field NMR spectrometer.

-

Data Analysis: The spectra are processed and analyzed to assign all proton and carbon signals and to measure the relevant 3JHH coupling constants.

-

Karplus Analysis: The experimental coupling constants are compared with theoretical values for the envelope and twist conformers to determine the conformational equilibrium in solution.

Infrared (IR) and Raman spectroscopy are sensitive to the vibrational modes of a molecule, which are in turn dependent on its geometry.[12][13][14][15] The puckering of the cyclopentene ring gives rise to characteristic low-frequency vibrational modes. By comparing the experimental IR and Raman spectra with the theoretically predicted spectra for the different conformers, it is possible to identify the conformer present or the distribution of conformers. The carboxylic acid groups will exhibit characteristic O-H and C=O stretching vibrations.

Experimental Protocol: Vibrational Spectroscopy

-

Sample Preparation: For IR spectroscopy, the sample can be prepared as a KBr pellet or a Nujol mull. For Raman spectroscopy, a crystalline sample is typically used.

-

Data Acquisition: IR spectra are recorded on an FTIR spectrometer, and Raman spectra are recorded on a Raman spectrometer with appropriate laser excitation.

-

Spectral Analysis: The experimental spectra are analyzed and compared with the computationally predicted vibrational frequencies for the envelope and twist conformers to assign the observed bands and identify the predominant conformation.

Computational Modeling

Computational chemistry provides a powerful means to investigate the conformational landscape of a molecule, calculate the relative energies of different conformers, and predict their spectroscopic properties.

A systematic or stochastic conformational search can be performed to identify all possible low-energy conformers. Each of these conformers is then subjected to geometry optimization using quantum mechanical methods, such as Density Functional Theory (DFT), to find the local energy minimum.

Computational Protocol: Conformational Analysis

-

Initial Structures: Initial 3D structures of the envelope and twist conformers of this compound are generated.

-

Geometry Optimization: The geometries of these conformers are optimized using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d)).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they are true energy minima (no imaginary frequencies) and to obtain their thermodynamic properties (enthalpy and Gibbs free energy).

-

Relative Energies: The relative energies of the conformers are calculated to determine their predicted populations at a given temperature.

Once the optimized geometries of the conformers are obtained, their NMR and vibrational spectra can be predicted. The calculated chemical shifts and coupling constants can be compared with experimental NMR data, and the calculated vibrational frequencies and intensities can be compared with experimental IR and Raman spectra to validate the computational model and aid in the interpretation of the experimental data.

Integrated Data Analysis and Visualization

The power of this multi-pronged approach lies in the integration of all data streams to build a cohesive and self-validating model of the conformational behavior of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data that would be obtained from the proposed analysis.

| Parameter | Experimental Method | Computational Method |

| Ring Puckering Angles | X-ray Crystallography | DFT Geometry Optimization |

| Key Torsional Angles | X-ray Crystallography | DFT Geometry Optimization |

| 3JHH Coupling Constants | 1H NMR Spectroscopy | DFT NMR Calculations |

| Vibrational Frequencies | IR and Raman Spectroscopy | DFT Frequency Calculations |

| Relative Energies (ΔG) | (Inferred from populations) | DFT Energy Calculations |

Visualizing Conformational Pathways and Workflows

Visual models are essential for communicating complex structural information. The following diagrams, generated using Graphviz, illustrate the key conformational interconversion and the proposed analytical workflow.

Caption: Conformational interconversion between the envelope and twist forms.

Caption: Proposed workflow for conformational analysis.

Conclusion and Implications for Drug Discovery

A thorough understanding of the conformational landscape of this compound is a critical first step in leveraging this scaffold for the design of novel therapeutics. The proposed integrated approach, combining synthesis, advanced spectroscopic techniques, and computational modeling, will provide a detailed picture of the preferred three-dimensional structure of this molecule in both the solid state and in solution. This knowledge will enable medicinal chemists to:

-

Design more potent and selective ligands: By understanding the preferred conformation, functional groups can be introduced in a spatially precise manner to optimize interactions with a biological target.

-

Improve pharmacokinetic properties: Conformational rigidity can influence properties such as membrane permeability and metabolic stability.

-

Expand intellectual property: The development of conformationally constrained analogues can lead to novel chemical entities with improved therapeutic profiles.

References

-

LibreTexts. (2021). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Scribd. (n.d.). Conformational Analysis of Cyclopentane. Scribd. [Link]

-

Pitzer, K. S., & Donath, W. E. (1959). Conformations and Strain Energy of Cyclopentane and its Derivatives. Journal of the American Chemical Society, 81(13), 3213–3218. [Link]

-

TETRAHEDRON CHEMISTRY CLASSES. (2019, February 24). Conformations of Cyclopentane [Video]. YouTube. [Link]

-

ACS Publications. (n.d.). Conformations and Strain Energy of Cyclopentane and its Derivatives. [Link]

-

Ocola, E. J., Bauman, L. E., & Laane, J. (2011). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. The Journal of Physical Chemistry A, 115(24), 6531–6542. [Link]

-

LibreTexts. (2021). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]

-

Machida, S., Hamaguchi, K., Nagao, M., Yasui, F., Mukai, K., Yamashita, Y., ... & Kawai, M. (2002). Electronic and Vibrational States of Cyclopentene on Si(100)(2× 1). The Journal of Physical Chemistry B, 106(7), 1691-1696. [Link]

-

Brutcher, F. V., & Bauer, W. (1962). Conformations of Substituted Cyclopentanes. II. Maximally Puckered Envelope and Half-chair Models for Fused Ring Systems. Journal of the American Chemical Society, 84(12), 2286–2291. [Link]

-

Ly, D. H., et al. (2014). Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA. Nucleic acids research, 42(10), 6659–6670. [Link]

-

Pinto, B. M., et al. (2009). Conformational Preferences of cis-1,3-Cyclopentanedicarboxylic Acid and Its Salts by 1H NMR Spectroscopy: Energetics of Intramolecular Hydrogen Bonds in DMSO. The Journal of Organic Chemistry, 74(15), 5449–5456. [Link]

-

Mantsch, H. H., & Snaith, R. (1975). The Vibrational Analysis of Cyclopentanone. Canadian Journal of Chemistry, 53(11), 1596-1604. [Link]

-

Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. [Link]

-

Leidykla, L. M. A. (n.d.). Structural analysis of 1-chlorosilacyclopentane by means of vibrational spectroscopy. [Link]

-

da Silva, A. B. F., et al. (2006). Short Synthesis of a New Cyclopentene-1,3-dione Derivative Isolated from Piper carniconnectivum. Journal of the Brazilian Chemical Society, 17(6), 1239-1242. [Link]

-

LibreTexts. (2021). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

Ocola, E. J., Bauman, L. E., & Laane, J. (2011). Vibrational Spectra and Structure of Cyclopentane and its Isotopomers. The Journal of Physical Chemistry A, 115(24), 6531–6542. [Link]

-

SFU Summit. (2020). Diels-Alder Reaction, Methylcyclopentadiene, Endo/Exo Isomerism, Complex Mixtures, Nuclear Magnetic Resonance. [Link]

- Google Patents. (n.d.).

-

Silverman, R. B., et al. (2013). Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase. Beilstein journal of organic chemistry, 9, 2088–2093. [Link]

-

YouTube. (2023, August 25). Draw structure of Cyclopent-3-en-1-ol [Video]. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. scribd.com [scribd.com]

- 3. Conformational constraints of cyclopentane peptide nucleic acids facilitate tunable binding to DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 4. worldscientific.com [worldscientific.com]

- 5. ir.library.oregonstate.edu [ir.library.oregonstate.edu]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis of (S)-3-amino-4-(difluoromethylenyl)-cyclopent-1-ene-1-carboxylic acid (OV329), a potent inactivator of γ-aminobutyric acid aminotransferase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound | 88326-51-6 [chemicalbook.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. summit.sfu.ca [summit.sfu.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. Sci-Hub. Electronic and Vibrational States of Cyclopentene on Si(100)(2×1) / The Journal of Physical Chemistry B, 2002 [sci-hub.box]

- 14. researchgate.net [researchgate.net]

- 15. Sci-Hub. Vibrational Spectra and Structure of Cyclopentane and its Isotopomers / The Journal of Physical Chemistry A, 2011 [sci-hub.ru]

Unveiling the Conformational Landscape and Reactivity of Cyclopent-3-ene-1,1-dicarboxylic acid: A Theoretical and Computational Guide

Abstract

Cyclopent-3-ene-1,1-dicarboxylic acid and its derivatives represent a pivotal class of molecules in organic synthesis and medicinal chemistry. Their rigid, yet conformationally dynamic cyclopentene core, coupled with the dual carboxylic acid functionalities, offers a unique scaffold for the design of novel therapeutics and functional materials. This in-depth technical guide provides a comprehensive overview of the theoretical and computational methodologies employed to elucidate the structural, electronic, and reactive properties of this compound. By integrating principles of computational chemistry with established experimental validation techniques, we aim to provide researchers, scientists, and drug development professionals with a robust framework for understanding and predicting the behavior of this versatile molecule. This guide will delve into the causality behind computational model selection, present detailed protocols for both in silico and in vitro analyses, and offer insights into the practical applications of these findings.

Introduction: The Significance of the Cyclopentene Scaffold

The cyclopentene ring system is a prevalent motif in a vast array of natural products and pharmacologically active compounds. Its inherent conformational constraints, combined with the potential for stereospecific functionalization, make it an attractive building block in drug discovery. The introduction of a gem-dicarboxylic acid moiety at the C1 position of the cyclopent-3-ene ring, as seen in this compound, further enhances its utility. The two carboxylic acid groups can act as key pharmacophoric features, engaging in hydrogen bonding and electrostatic interactions with biological targets. Furthermore, their acidic nature can be leveraged to explore isosteric replacements, such as the cyclopentane-1,3-dione unit, which can modulate the physicochemical properties of a lead compound.[1]

Understanding the three-dimensional structure, electronic distribution, and potential reaction pathways of this compound is paramount for its effective utilization. Computational and theoretical studies provide a powerful lens through which to explore these properties at a molecular level, offering predictive insights that can guide and accelerate experimental research.

Theoretical and Computational Deep Dive: Methodologies and Insights

The core of understanding this compound from a theoretical perspective lies in the application of quantum mechanical calculations and molecular dynamics simulations. These methods allow for the exploration of the molecule's potential energy surface, the identification of stable conformers, and the prediction of its reactivity.

The Rationale for Density Functional Theory (DFT)

For a molecule of this size and complexity, Density Functional Theory (DFT) offers an optimal balance between computational cost and accuracy. DFT methods, such as the widely used B3LYP functional, provide robust predictions of molecular geometries, vibrational frequencies, and electronic properties. The choice of basis set, such as 6-311++G(d,p), is crucial for accurately describing the electronic structure, particularly the diffuse functions necessary for anions and the polarization functions for describing bonding in detail.

The primary goal of a DFT-based analysis of this compound is to:

-

Determine the optimized molecular geometry: Identifying the most stable three-dimensional arrangement of the atoms.

-

Analyze the frontier molecular orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity, providing insights into its electron-donating and electron-accepting capabilities.

-

Calculate vibrational frequencies: These theoretical frequencies can be compared with experimental infrared (IR) and Raman spectra to validate the computational model and aid in the assignment of spectral bands.

-

Predict key reactivity descriptors: Parameters such as electronegativity, chemical hardness, and electrophilicity index can be derived from the HOMO and LUMO energies, offering a quantitative measure of the molecule's reactivity.

Case Study: Insights from a Phenyl-Substituted Analog

The key findings from this computational investigation, which can be reasonably extrapolated to the unsubstituted analog, include:

-

Concerted Decarboxylation Mechanism: The decarboxylation proceeds through a six-membered ring transition state, indicating a concerted mechanism involving C-C bond cleavage and O-H bond formation.

-

Identification of Transition States and Intermediates: The study successfully identified the transition states and endiol intermediates along the reaction pathway. This information is critical for understanding the reaction kinetics and the factors that influence the reaction rate.

-

Stereochemical Control: The stereochemistry of the final product was found to be determined by the relative stability of the products and the transition states, with the trans isomer being favored due to reduced steric hindrance.

This case study underscores the power of computational chemistry to dissect complex reaction mechanisms and predict stereochemical outcomes, providing a roadmap for experimental investigations into the reactivity of this compound.

Molecular Structure and Properties

The fundamental characteristics of this compound are summarized below. These properties are essential for its handling, characterization, and application in various chemical and biological systems.

| Property | Value | Source |

| Molecular Formula | C₇H₈O₄ | PubChem[2] |

| Molecular Weight | 156.14 g/mol | PubChem[2] |

| CAS Number | 88326-51-6 | ChemicalBook[3] |

| Melting Point | 165.0-165.5 °C | ChemicalBook[3] |

| Boiling Point (Predicted) | 387.8±30.0 °C | ChemicalBook[3] |

| Density (Predicted) | 1.487±0.06 g/cm³ | ChemicalBook[3] |

| pKa (Predicted) | 2.94±0.20 | ChemicalBook[3] |

| Hydrogen Bond Donor Count | 2 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 4 | PubChem[2] |

| Rotatable Bond Count | 2 | PubChem[2] |

| Topological Polar Surface Area | 74.6 Ų | PubChem[2] |

Experimental Validation: Bridging Theory and Practice

The validation of computational findings through experimental data is a cornerstone of scientific integrity. For this compound, spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy are indispensable.

Proposed Synthesis

A plausible synthetic route to this compound can be adapted from established methods for similar cyclopentene derivatives. A common approach involves the alkylation of a malonic ester with a suitable 1,4-dihalobut-2-ene, followed by hydrolysis of the resulting diester.

Workflow for the Synthesis of this compound:

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Characterization

Expected Spectroscopic Features:

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the vinyl protons of the double bond, the allylic protons, and the ethyl ester groups. The chemical shifts and coupling constants of these protons would provide information about the molecule's connectivity and stereochemistry. For the diethyl ester, characteristic signals would include a singlet for the two methylene groups of the cyclopentene ring, a singlet for the two vinyl protons, a quartet for the methylene protons of the ethyl groups, and a triplet for the methyl protons of the ethyl groups.[4]

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carboxylic acid carbons (or ester carbonyl carbons), the vinyl carbons, the allylic carbons, and the quaternary carbon at the C1 position. For the diethyl ester, one would expect to see signals for the carbonyl carbons, the vinyl carbons, the quaternary carbon, the methylene carbons of the cyclopentene ring, and the methylene and methyl carbons of the ethyl groups.[4]

-

FTIR Spectroscopy: The infrared spectrum of the dicarboxylic acid would be characterized by a broad O-H stretching band for the carboxylic acid groups, a sharp C=O stretching band, and C=C stretching and C-H bending vibrations associated with the cyclopentene ring. For the diethyl ester, the broad O-H stretch would be absent, and the C=O stretch would be shifted to a slightly higher wavenumber, characteristic of an ester.[5]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

-

Spectral Analysis: Analyze the chemical shifts, integration, and coupling patterns to assign the signals to the respective protons and carbons in the molecule.

Applications in Drug Discovery and Materials Science

The rigid scaffold and bifunctional nature of this compound make it a valuable building block in several areas of research and development.

-

Medicinal Chemistry: The dicarboxylic acid moiety can mimic the phosphate group of natural substrates, making it a potential inhibitor for enzymes that process phosphorylated ligands. The cyclopentene core can be further functionalized to introduce additional binding elements and optimize pharmacokinetic properties.

-

Materials Science: The dicarboxylic acid groups can serve as monomers for the synthesis of polyesters and polyamides with unique thermal and mechanical properties. The unsaturation in the cyclopentene ring also offers a site for further polymerization or cross-linking reactions.

Logical Relationship of Molecular Properties to Applications:

Caption: Relationship between molecular features and potential applications.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the theoretical and computational approaches to understanding this compound. Through the lens of DFT calculations and by drawing parallels with analogous systems, we have elucidated its likely structural, electronic, and reactive properties. The integration of these theoretical insights with proposed experimental validation protocols offers a robust framework for future research.

Future computational studies should focus on performing a dedicated, in-depth analysis of the unsubstituted this compound to confirm and refine the predictions made in this guide. Molecular dynamics simulations could also be employed to study its conformational dynamics in different solvent environments and its interactions with biological macromolecules. Experimentally, the synthesis and detailed spectroscopic characterization of the diacid are crucial next steps to validate the theoretical models and unlock the full potential of this versatile molecule in drug discovery and materials science.

References

-

Royal Society of Chemistry. (2007). This compound diethyl ester 4. Supplementary Material (ESI) for Chemical Communications. [Link]

-

PubChem. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved January 23, 2026, from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 23, 2026, from [Link]

-

Imperial College London. (2017). Diethyl cyclopent-3-ene-1,1-dicarboxylate. Retrieved January 23, 2026, from [Link]

-

Schmid, G. H., & Wolkoff, A. W. (1977). Improved synthesis of 3-cyclopentene-1-carboxylic acid from 1,4-dichloro-2-butene. The Journal of Organic Chemistry, 42(22), 3635-3636. [Link]

-

Royal Society of Chemistry. (n.d.). Magnetic Nanoparticle-Supported Hoveyda-Grubbs Catalysts for Ring-Closing Metathesis Reactions. Retrieved January 23, 2026, from [Link]

-

Vogel, E. (1958). 1,3-Cyclobutanedicarboxylic Acid—A History of Mistaken Identity. Journal of Chemical Education, 35(1), 40. [Link]

-

Oregon State University. (n.d.). Study of the Synthesis of Trans-Cyclopentane-1,2-Dicarboxylic Acid. Retrieved January 23, 2026, from [Link]

-

ResearchGate. (n.d.). FTIR spectrum synthesized dicarboxylate ester. Retrieved January 23, 2026, from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved January 23, 2026, from [Link]

-

Chegg.com. (2020). Solved FTIR Spectra cyclohex-3-ene carboxylic acid methyl. Retrieved January 23, 2026, from [Link]

Sources

Introduction: The Strategic Importance of Cyclopent-3-ene-1,1-dicarboxylic acid in Synthetic Chemistry

An In-depth Technical Guide to Cyclopent-3-ene-1,1-dicarboxylic acid: Properties, Synthesis, and Applications in Medicinal Chemistry

This compound, a geminal dicarboxylic acid built upon a cyclopentene framework, represents a molecule of significant interest to researchers and professionals in the fields of organic synthesis and drug development. Its unique structural features—a reactive alkene, a stereochemically defined five-membered ring, and two acidic carboxyl groups—make it a versatile building block for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed synthetic and analytical protocols, and an exploration of its applications as a key intermediate in the synthesis of pharmacologically relevant compounds, particularly in the realm of antiviral carbocyclic nucleosides.

Physicochemical Properties

The physical and chemical properties of this compound are fundamental to its handling, reactivity, and application in synthesis. These properties are summarized in the table below.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 88326-51-6 | [1] |

| Molecular Formula | C₇H₈O₄ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Appearance | White crystalline solid | [2] |

| Melting Point | 165.0-165.5 °C (sublimes) | |

| Boiling Point (Predicted) | 387.8 ± 30.0 °C | |

| Density (Predicted) | 1.487 ± 0.06 g/cm³ | |

| pKa₁ (Predicted) | 2.94 ± 0.20 | |

| Solubility | Soluble in water and polar organic solvents such as alcohols and acetone. | Inferred from the properties of similar dicarboxylic acids. |

Spectroscopic Characterization

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ ~12.5 (s, 2H, -COOH)

-

δ ~5.7 (s, 2H, -CH=CH-)

-

δ ~3.0 (s, 4H, -CH₂-)

-

-

¹³C NMR (DMSO-d₆, 100 MHz):

-

δ ~172 (-COOH)

-

δ ~128 (-CH=CH-)

-

δ ~58 (quaternary C)

-

δ ~40 (-CH₂-)

-

-

Infrared (IR) Spectroscopy (KBr Pellet):

-

Broad O-H stretch from ~3300-2500 cm⁻¹ (characteristic of carboxylic acid)

-

C=O stretch at ~1700 cm⁻¹

-

C=C stretch at ~1650 cm⁻¹

-

-

Mass Spectrometry (EI):

-

Molecular ion (M⁺) at m/z = 156.04

-

Fragments corresponding to the loss of H₂O (m/z = 138) and COOH (m/z = 111)

-

Synthesis and Reactivity

This compound is typically synthesized from its more stable diethyl ester, which can be prepared via several routes. The subsequent hydrolysis yields the target dicarboxylic acid.

Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate

A common and efficient method for the synthesis of the diethyl ester involves the alkylation of diethyl malonate with cis-1,4-dichloro-2-butene.[3]

Caption: Synthesis of the diethyl ester via cyclization.

Experimental Protocol: Synthesis of Diethyl cyclopent-3-ene-1,1-dicarboxylate [3]

-

To a stirred solution of diethyl malonate (1.0 eq) in dry dimethylformamide (DMF) at 0 °C under a nitrogen atmosphere, slowly add lithium hydride (LiH) (1.2 eq).

-

Allow the reaction to stir until the evolution of hydrogen gas ceases (approximately 2 hours).

-

Slowly add cis-1,4-dichloro-2-butene (1.1 eq) to the reaction mixture.

-

Allow the mixture to warm to room temperature and stir for 72 hours.

-

Dilute the reaction mixture with a 1:4 mixture of ether and hexane, and pour into water.

-

Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.

-

Concentrate the solution under reduced pressure and purify the residue by vacuum distillation to yield the product.

Hydrolysis to this compound

The dicarboxylic acid is obtained by the hydrolysis of its diethyl ester. Acid-catalyzed hydrolysis is a standard method.

Caption: Hydrolysis of the diethyl ester to the dicarboxylic acid.

Experimental Protocol: Hydrolysis of Diethyl cyclopent-3-ene-1,1-dicarboxylate (Adapted from[2])

-

In a round-bottom flask, combine Diethyl cyclopent-3-ene-1,1-dicarboxylate (1.0 eq) with a 6M aqueous solution of hydrochloric acid.

-

Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture in an ice bath to induce crystallization of the dicarboxylic acid.

-

Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum.

Key Chemical Reactions

This compound is a versatile intermediate that can undergo several characteristic reactions:

-

Esterification: The carboxylic acid groups can be readily esterified under standard Fischer esterification conditions (an alcohol in the presence of a catalytic amount of strong acid).[1]

-

Decarboxylation: Upon heating, geminal dicarboxylic acids can undergo decarboxylation. The decarboxylation of a substituted derivative, 2-phenylthis compound, has been studied and proceeds through a six-membered ring transition state.[4]

-

Reactions of the Alkene: The double bond can participate in various addition reactions, such as hydrogenation, halogenation, and epoxidation, providing a route to a variety of saturated and functionalized cyclopentane derivatives.

Applications in Drug Development

While direct application of this compound as a therapeutic agent has not been reported, its significance lies in its role as a versatile building block for the synthesis of pharmacologically active molecules. The cyclopentane/cyclopentene ring is a common motif in many bioactive natural products and synthetic drugs.

Precursor to Carbocyclic Nucleosides

A primary application of cyclopentene derivatives is in the synthesis of carbocyclic nucleosides, which are analogues of natural nucleosides where the furanose ring is replaced by a cyclopentane or cyclopentene ring. These compounds are of great interest in antiviral and anticancer drug discovery.[5][6] The cyclopentene ring of this compound can be functionalized to introduce the necessary hydroxyl and amino groups to mimic the ribose sugar, while the carboxyl groups can be transformed or removed to append a nucleobase mimic.

Caption: General synthetic route to carbocyclic nucleosides.

Scaffold for Bioisosterism

The dicarboxylic acid moiety can also be utilized in the design of bioisosteres. For instance, cyclopentane-1,3-diones, which can be synthesized from dicarboxylic acid precursors, have been investigated as bioisosteres for the carboxylic acid functional group in drug candidates, offering similar pKa values with modified physicochemical properties.[7][8]

Safety and Handling

This compound should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times.

-

GHS Hazard Statements: May be harmful if swallowed and causes eye irritation.[9]

-

Precautionary Statements: Avoid breathing dust. Wash skin thoroughly after handling. Wear protective gloves/eye protection/face protection.

Conclusion

This compound is a valuable and versatile building block in organic synthesis with significant potential in drug discovery and development. Its well-defined structure and multiple functional groups allow for the creation of a diverse range of complex molecules, most notably carbocyclic nucleoside analogues with potential antiviral activity. The synthetic protocols and physicochemical data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this important chemical entity.

References

-

Miller, A. L., & Bowden, N. B. (2007). Room Temperature Ionic Liquids: New Solvents for Schrock's Catalyst and Removal Using Polydimethylsiloxane Membranes. Chemical Communications, Supplementary Material. [Link]

-

PubChem. (n.d.). 1,1-Diethyl cyclopent-3-ene-1,1-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Cyclopropane-1,1-dicarboxylic acid. Retrieved from [Link]

-

SpectraBase. (n.d.). Diethyl cyclopent-3-ene-1,1-dicarboxylate. Wiley-VCH GmbH. Retrieved from [Link]

-

PubChem. (n.d.). cis-1,3-Cyclopentanedicarboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Roy, S. G., et al. (2007). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Journal of Medicinal Chemistry, 50(26), 6673–6684. [Link]

-

Jin, Y. H., et al. (2006). Synthesis of Cyclopentenyl Carbocyclic Nucleosides as Potential Antiviral Agents Against Orthopoxviruses and SARS. Journal of Medicinal Chemistry, 49(16), 4882–4891. [Link]

- Google Patents. (n.d.). Synthetic routes to cyclopentanecarboxylic acid derivatives.

-

Jin, Y. H., et al. (2006). Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS. PubMed. Retrieved from [Link]

-

De Laet, N., et al. (2023). Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents. Molecules, 28(4), 1805. [Link]

-

ResearchGate. (n.d.). Cyclopentane-1,3-dione: A Novel Isostere for the Carboxylic Acid Functional Group. Application to the Design of Potent Thromboxane (A2) Receptor Antagonists. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of diethyl 3-cyclopentene-1,1-dicarboxylate. Retrieved from [Link]

-

bioRxiv. (2023). Diversification of Nucleoside Analogues as Potent Antiviral Drug Leads. Retrieved from [Link]

- Google Patents. (n.d.). Esters of cyclopentane-1, 3-dicarboxylic acid.

-

ResearchGate. (n.d.). IR spectrum of 1,1-bis (3-aminobenzoyloxy phenyl) cyclopentane (III). Retrieved from [Link]

-

Semantic Scholar. (n.d.). A short and novel synthesis of carbocyclic nucleosides and 4. Retrieved from [Link]

-

ResearchGate. (n.d.). Diastereoselective Decarboxylation of Cyclopentene Dicarboxylic Acid Derivatives. Retrieved from [Link]

-

MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

-

SpectraBase. (n.d.). 3-Cyclopentene-1-carboxylic acid. Wiley-VCH GmbH. Retrieved from [Link]

- Google Patents. (n.d.). Process for the production of 1,3-cyclopentanedione.

Sources

- 1. This compound | C7H8O4 | CID 274420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. prepchem.com [prepchem.com]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. This compound | 88326-51-6 [chemicalbook.com]

Discovery and history of cyclopentene dicarboxylic acids

An In-Depth Technical Guide to the Discovery and Synthetic Evolution of Cyclopentene Dicarboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclopentane and cyclopentene dicarboxylic acid scaffolds are fundamental five-membered ring structures that have traversed a remarkable journey from curiosities of classical organic synthesis to pivotal building blocks in modern medicinal chemistry. This guide provides a comprehensive exploration of their history, beginning with the foundational 19th-century syntheses and culminating in the elegant and efficient cycloaddition reactions that dominate contemporary methodologies. We will dissect the causal logic behind key experimental choices, provide detailed, validated protocols for seminal synthetic routes, and present a comparative analysis of their efficiencies. Furthermore, we will examine the modern impetus for their study, focusing on their role as key intermediates and pharmacophores in drug development, thereby offering a holistic view for both the research chemist and the drug development professional.

Chapter 1: The Genesis – Perkin's Foundational Synthesis of the Saturated Cyclopentane Core

The story of cyclopentane dicarboxylic acids begins in the late 19th century, a period of burgeoning exploration into the synthesis of cyclic organic compounds. The pioneering work was conducted by William Henry Perkin Jr., a chemist renowned for his contributions to the understanding of alicyclic compounds. In 1887, Perkin reported the first synthesis of trans-cyclopentane-1,2-dicarboxylic acid, a landmark achievement that demonstrated the feasibility of constructing five-membered carbon rings from acyclic precursors.[1]

The Perkin Synthesis: A Multi-Step Cyclization Strategy

Perkin's approach was a masterclass in the chemical logic of the era, relying on the reactivity of malonic esters. The causality of this pathway is rooted in using the nucleophilic character of the malonate anion to perform a double alkylation, effectively bringing the ends of a carbon chain together for the final cyclization.

The synthesis proceeds through several distinct stages:

-

Double Alkylation: Two equivalents of diethyl malonate are reacted with 1,3-dibromopropane in the presence of a strong base (sodium ethoxide) to form tetraethyl pentane-1,1,5,5-tetracarboxylate.

-

Intramolecular Cyclization: The resulting tetraester is treated with sodium ethoxide and subsequently bromine, which induces an intramolecular condensation to form a cyclic tetraester intermediate.

-

Hydrolysis and Decarboxylation: The cyclic tetraester is then subjected to harsh hydrolysis conditions (initially basic, later improved with acid) to cleave the four ester groups. The resulting tetracarboxylic acid is unstable and readily undergoes decarboxylation upon heating to yield the final trans-cyclopentane-1,2-dicarboxylic acid.[2]

While groundbreaking, Perkin himself noted that the hydrolysis step was time-consuming and resulted in material loss.[2] Decades later, in the 1950s, renewed interest in this compound—stemming from the discovery of its biological activities, including the ability to influence cell membrane permeability—led to improvements on Perkin's method, achieving yields of around 70% for the final hydrolysis/decarboxylation step.[2]

Experimental Protocol: Perkin's Synthesis of trans-Cyclopentane-1,2-dicarboxylic Acid

This protocol is based on the original work by Perkin and subsequent modifications.

Step 1: Synthesis of Tetraethyl pentane-1,1,5,5-tetracarboxylate

-

Prepare a solution of sodium ethoxide by dissolving sodium metal in absolute ethanol in a flask equipped with a reflux condenser.

-

Cool the solution in an ice bath.

-

Slowly add a cooled mixture of diethyl malonate (2 molar equivalents) and 1,3-dibromopropane (1 molar equivalent).

-

Allow the reaction to stand; an exothermic reaction will commence.

-

After the initial reaction subsides, heat the mixture under reflux to complete the reaction.

-

Cool the mixture, add water to dissolve the sodium bromide precipitate, and acidify slightly with sulfuric acid.

-

Extract the product with diethyl ether, wash the ethereal layer, dry over an anhydrous salt (e.g., MgSO₄), and remove the solvent under reduced pressure to yield the crude tetraester.

Step 2: Cyclization, Hydrolysis, and Decarboxylation

-

Treat the tetraester from Step 1 with sodium ethoxide to form the disodium salt.

-

Induce cyclization by reacting with bromine, followed by workup to isolate the cyclic tetraester intermediate.

-

Hydrolyze the cyclic tetraester by refluxing with aqueous acetic and sulfuric acids for an extended period (e.g., 48 hours).

-

Remove acetic acid and ethanol via steam distillation.

-

Cool the remaining solution to crystallize the crude product, trans-cyclopentane-1,2-dicarboxylic acid.

-

Purify the product by recrystallization from hot water, using charcoal to decolorize if necessary.

Visualization: Perkin's 1887 Synthetic Pathway

Caption: Perkin's multi-step synthesis of the saturated cyclopentane dicarboxylic acid core.

Chapter 2: The Diels-Alder Revolution – A Paradigm Shift in Efficiency and Stereocontrol

While Perkin's method was foundational, it was lengthy and often low-yielding. The advent of the Diels-Alder reaction, discovered by Otto Diels and Kurt Alder in 1928, provided a revolutionary alternative. This [4+2] cycloaddition reaction allows for the direct formation of a six-membered ring from a conjugated diene and a dienophile, often with high stereospecificity and in a single step.[3] For the synthesis of cyclopentene dicarboxylic acids, this reaction is exceptionally powerful.

The Diels-Alder Approach: An Elegant Convergence

The key insight is to use cyclopentadiene as the diene. Cyclopentadiene is highly reactive because its cyclic nature locks it into the s-cis conformation necessary for the reaction. The dienophile is typically maleic anhydride . The reaction is highly exothermic and proceeds rapidly at room temperature to form cis-Norbornene-5,6-endo-dicarboxylic anhydride.[3][4]

The "endo" stereochemistry is the kinetically favored product. This preference is explained by secondary orbital interactions between the p-orbitals of the developing double bond in the diene and the carbonyl groups of the dienophile, which stabilizes the endo transition state.[3]

This bicyclic anhydride is a stable, crystalline solid that serves as a direct precursor to the desired dicarboxylic acid. Simple hydrolysis of the anhydride ring with hot water readily yields cis-5-norbornene-2,3-dicarboxylic acid.[5] While this norbornene derivative is useful in its own right, further steps like oxidative cleavage can be used to produce substituted cyclopentane dicarboxylic acids.[6] Alternatively, hydrogenation of a related cyclopentene precursor yields the saturated cis-cyclopentane dicarboxylic acid.[7]

Experimental Protocol: Diels-Alder Synthesis and Hydrolysis

This two-part protocol describes the formation of the anhydride adduct and its subsequent conversion to the diacid.

Part A: Synthesis of cis-Norbornene-5,6-endo-dicarboxylic Anhydride Note: Cyclopentadiene dimerizes at room temperature to dicyclopentadiene. It must be freshly prepared by "cracking" (thermal retro-Diels-Alder) the dimer and kept cold before use.

-

In an Erlenmeyer flask, dissolve maleic anhydride (1.0 molar equivalent) in ethyl acetate with gentle warming.

-

Add an equal volume of a nonpolar solvent like ligroin or hexane and cool the solution thoroughly in an ice-water bath. Some maleic anhydride may crystallize.

-

Slowly add freshly cracked, cold cyclopentadiene (1.0-1.1 molar equivalents) to the ice-cold solution while swirling.

-

An exothermic reaction will occur, and a white solid product will precipitate. Continue to swirl the flask in the ice bath for several minutes.

-

Allow the mixture to warm to room temperature to complete crystallization.

-

Collect the white, solid product by vacuum filtration using a Büchner funnel and wash with a small amount of cold hexane.

-

The product can be purified by recrystallization, though it is often of high purity directly from the reaction.

Part B: Hydrolysis to cis-5-Norbornene-2,3-dicarboxylic Acid

-

Place the anhydride from Part A into a round-bottom flask with a sufficient amount of water.

-

Heat the mixture to boiling (or near boiling) with stirring. The anhydride will slowly dissolve as it hydrolyzes.

-

Continue heating for 10-15 minutes until a clear solution is obtained.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystallization of the dicarboxylic acid.

-

Collect the crystals by vacuum filtration and allow them to air dry.

Visualization: The Diels-Alder Synthetic Workflow

Caption: The efficient two-step synthesis of the norbornene dicarboxylic acid via Diels-Alder cycloaddition.

Chapter 3: Alternative and Industrial Pathways

Beyond the classical and cycloaddition routes, other methods have been developed, often driven by the need for specific isomers or industrial-scale production.

-

Favorskii Rearrangement: This method is particularly relevant in pharmaceutical manufacturing. For instance, the synthesis of trans-cyclopentane-1,2-dicarboxylic acid, a key intermediate for the antidiabetic drug Gliclazide, can be achieved via a Favorskii rearrangement of 6-bromo-cyclohexanone-2-ethyl formate. This pathway offers a scalable route with milder conditions compared to some historical methods.[1]

-

Oxidative Cleavage of Norbornene: As a progression from the Diels-Alder reaction, the double bond within the norbornene adduct can be cleaved using strong oxidizing agents (e.g., RuCl₃/NaIO₄, ozonolysis). This powerful technique breaks the six-membered ring to form a cis-1,3-disubstituted cyclopentane derivative, offering a highly stereospecific route to a different isomer.[6]

-

Ring Contraction: More specialized methods, such as the Wolff rearrangement of a six-membered diazoketone, can induce ring contraction to form a five-membered cyclopentane ring. This has been applied to the synthesis of various cyclopentane carboxylic acid derivatives.[8]

Chapter 4: Comparative Analysis of Synthetic Routes

The choice of synthetic route depends critically on the desired stereochemistry, required scale, cost, and available starting materials. The evolution from Perkin's method to the Diels-Alder approach highlights a clear progression towards greater efficiency and atom economy.

| Method | Starting Materials | Key Steps | Typical Yield | Stereochemical Outcome | Advantages & Causality |

| Perkin Synthesis (Modified) | Diethyl malonate, 1,3-Dihalopropane | Alkylation, Cyclization, Hydrolysis, Decarboxylation | ~70% (final step)[2] | Primarily trans | Foundational; uses simple, inexpensive starting materials. |

| Fuson & Cole Method | Pimelic Acid | Halogenation, Cyclization, Hydrolysis | ~57% (overall)[2] | trans | Utilizes a different acyclic precursor. |

| Diels-Alder Reaction | Cyclopentadiene, Maleic Anhydride | Cycloaddition, Hydrolysis | High (often >90% for adduct) | Kinetically controlled to be cis-endo | Highly efficient, atom-economical, stereospecific, rapid reaction. |

| Favorskii Rearrangement | α-Halocyclohexanone ester | Base-induced rearrangement, Hydrolysis | Moderate to Good (Industrial) | Primarily cis initially, can be isomerized to trans | Good for industrial scale-up; avoids multi-step linear sequences. |

| Oxidative Cleavage | Norbornene | Oxidation (e.g., RuO₄, O₃) | 75-95%[6] | cis-1,3 isomer | Provides access to a different substitution pattern with high stereocontrol. |

Chapter 5: Modern Applications in Drug Discovery